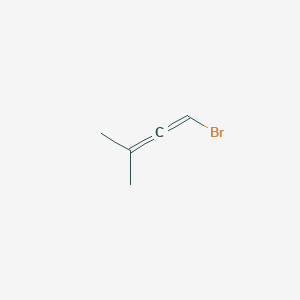
1-bromo-3-methylbuta-1,2-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-3-methylbuta-1,2-diene is an organic compound with the molecular formula C5H7Br It is a derivative of butadiene, where one hydrogen atom is replaced by a bromine atom and another by a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-bromo-3-methylbuta-1,2-diene can be synthesized through the reaction of isoprene with hydrobromic acid (HBr) in the presence of a catalyst such as cuprous halide. The reaction is typically carried out at temperatures ranging from -20°C to 30°C . This method ensures the selective bromination of the isoprene to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and reaction monitoring systems further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-bromo-3-methylbuta-1,2-diene undergoes various types of chemical reactions, including:
Addition Reactions: It can participate in 1,2- and 1,4-addition reactions with strong acids like HBr.
Cycloaddition Reactions: It can undergo Diels-Alder reactions, forming six-membered rings when reacted with dienophiles.
Common Reagents and Conditions
Hydrobromic Acid (HBr): Used in addition reactions to form brominated products.
Dienophiles: Used in cycloaddition reactions to form cyclic compounds.
Major Products Formed
1,2-Addition Products: Formed at lower temperatures, where the bromine adds to the less substituted carbon.
1,4-Addition Products: Formed at higher temperatures, where the bromine adds to the more substituted carbon.
Wissenschaftliche Forschungsanwendungen
1-bromo-3-methylbuta-1,2-diene has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules, although specific applications are still under investigation.
Medicine: Potential use in the synthesis of pharmaceutical intermediates, although further research is needed to establish its efficacy and safety.
Industry: Used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-bromo-3-methylbuta-1,2-diene involves its reactivity as a diene. In addition reactions, the compound forms resonance-stabilized carbocations, which can undergo further reactions depending on the reaction conditions . The molecular targets and pathways involved are primarily related to its ability to form stable intermediates and products through these reactions.
Vergleich Mit ähnlichen Verbindungen
1-bromo-3-methylbuta-1,2-diene can be compared with other similar compounds such as:
1,3-Butadiene: A simple diene without any substituents, used extensively in the production of synthetic rubber.
1-Bromo-2-butene: Another brominated butene, but with different substitution patterns, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
6214-32-0 |
|---|---|
Molekularformel |
C5H7Br |
Molekulargewicht |
147.01 g/mol |
InChI |
InChI=1S/C5H7Br/c1-5(2)3-4-6/h4H,1-2H3 |
InChI-Schlüssel |
HEYFMOCDPOXERD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C=CBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















